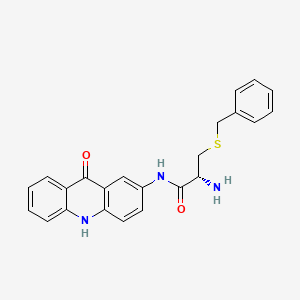
(R)-2-amino-3-(benzylthio)-N-(9-oxo-9,10-dihydroacridin-2-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(S-Benzyl-L-cysteinyl)-2-aminoacridone is a compound that combines the structural features of benzyl, cysteinyl, and aminoacridone groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(S-Benzyl-L-cysteinyl)-2-aminoacridone typically involves the coupling of S-benzyl-L-cysteine with 2-aminoacridone. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include coupling agents such as N-hydroxysuccinimide esters .
Industrial Production Methods
Industrial production of N-(S-Benzyl-L-cysteinyl)-2-aminoacridone may involve large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers and optimized reaction conditions to achieve high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
N-(S-Benzyl-L-cysteinyl)-2-aminoacridone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds.
Reduction: Reduction reactions can break disulfide bonds, converting them back to thiol groups.
Substitution: The amino and benzyl groups can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents such as dithiothreitol for reduction. Substitution reactions may involve nucleophiles or electrophiles depending on the specific reaction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of disulfide-linked dimers, while reduction can yield free thiol groups .
Applications De Recherche Scientifique
N-(S-Benzyl-L-cysteinyl)-2-aminoacridone has several scientific research applications:
Mécanisme D'action
The mechanism of action of N-(S-Benzyl-L-cysteinyl)-2-aminoacridone involves its interaction with specific molecular targets. The benzyl and cysteinyl groups can interact with proteins and enzymes, potentially affecting their activity. The aminoacridone moiety may intercalate with DNA, influencing gene expression and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
S-Benzyl-L-cysteine: Shares the benzyl and cysteinyl groups but lacks the aminoacridone moiety.
2-Aminoacridone: Contains the aminoacridone group but lacks the benzyl and cysteinyl components.
Uniqueness
N-(S-Benzyl-L-cysteinyl)-2-aminoacridone is unique due to its combination of benzyl, cysteinyl, and aminoacridone groups. This unique structure allows it to participate in a variety of chemical reactions and interact with different molecular targets, making it valuable for diverse scientific applications .
Propriétés
Formule moléculaire |
C23H21N3O2S |
|---|---|
Poids moléculaire |
403.5 g/mol |
Nom IUPAC |
(2R)-2-amino-3-benzylsulfanyl-N-(9-oxo-10H-acridin-2-yl)propanamide |
InChI |
InChI=1S/C23H21N3O2S/c24-19(14-29-13-15-6-2-1-3-7-15)23(28)25-16-10-11-21-18(12-16)22(27)17-8-4-5-9-20(17)26-21/h1-12,19H,13-14,24H2,(H,25,28)(H,26,27)/t19-/m0/s1 |
Clé InChI |
LCIHHQRYUNDZKY-IBGZPJMESA-N |
SMILES isomérique |
C1=CC=C(C=C1)CSC[C@@H](C(=O)NC2=CC3=C(C=C2)NC4=CC=CC=C4C3=O)N |
SMILES canonique |
C1=CC=C(C=C1)CSCC(C(=O)NC2=CC3=C(C=C2)NC4=CC=CC=C4C3=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















